REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.Cl.[N:9]1C2CC(C(O)=O)C[C:13]=2[CH:12]=[CH:11][CH:10]=1.ClC(OCC)=O.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O.[Cl-].[Na+].O>[N:3]1[C:4]2[CH2:5][CH:10]([NH2:9])[CH2:11][C:12]=2[CH:13]=[CH:7][CH:6]=1 |f:1.2,4.5,8.9.10|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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Cl.N1=CC=CC=2CC(CC12)C(=O)O
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.721 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC
|
Name
|
|
Quantity
|
0.521 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at 0° C. for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts are dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
gradually heated to 100° C. until gas evolution ceases
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered through a Celite™
|
Type
|
FILTRATION
|
Details
|
filter pad
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
The resultant material is purified by flash column chromatography (20:1 CH2Cl2-MeOH containing 1% triethylamine elution)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2CC(CC12)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |